Cas no 648924-59-8 (Benzamide, N-([1,1'-biphenyl]-3-ylmethyl)-2-hydroxy-5-methyl-)
648924-59-8 structure
Product Name:Benzamide, N-([1,1'-biphenyl]-3-ylmethyl)-2-hydroxy-5-methyl-
CAS No:648924-59-8
MF:C21H19NO2
MW:317.381065607071
CID:412107
PubChem ID:57721705
Update Time:2025-04-19
Benzamide, N-([1,1'-biphenyl]-3-ylmethyl)-2-hydroxy-5-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-([1,1'-biphenyl]-3-ylmethyl)-2-hydroxy-5-methyl-
- 2-hydroxy-5-methyl-N-[(3-phenylphenyl)methyl]benzamide
- SCHEMBL13812773
- 648924-59-8
- N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide
- DTXSID00727725
-
- Inchi: 1S/C21H19NO2/c1-15-10-11-20(23)19(12-15)21(24)22-14-16-6-5-9-18(13-16)17-7-3-2-4-8-17/h2-13,23H,14H2,1H3,(H,22,24)
- InChI Key: PUKADIPDHKPTPW-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C)C=C1C(NCC1C=CC=C(C2C=CC=CC=2)C=1)=O
Computed Properties
- Exact Mass: 317.14167
- Monoisotopic Mass: 317.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- PSA: 49.33
Benzamide, N-([1,1'-biphenyl]-3-ylmethyl)-2-hydroxy-5-methyl- Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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